N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide
Overview
Description
The compound “N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide” is a complex organic molecule that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide” typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the benzimidazole derivative using formic acid or a formylating agent like formamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Amines derived from the formamide group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
The compound “N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide” has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide” involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The formamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its action may include inhibition of DNA synthesis, disruption of cellular signaling, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A methylated derivative with similar biological activities.
Phenoxypropylbenzimidazole: A compound with a similar side chain but lacking the formamide group.
Uniqueness
“N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide” is unique due to the presence of both the benzimidazole core and the formamide group, which may confer enhanced biological activity and specificity compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-7-2-5-10-18(15)24-12-6-11-22-17-9-4-3-8-16(17)21-19(22)13-20-14-23/h2-5,7-10,14H,6,11-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMBOKWPSPXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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